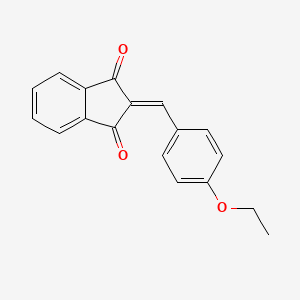

2-((4-Ethoxyphenyl)methylene)indane-1,3-dione

Descripción general

Descripción

2-((4-Ethoxyphenyl)methylene)indane-1,3-dione is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.3 g/mol . This compound is a derivative of indane-1,3-dione, a versatile building block used in numerous applications ranging from biosensing, bioactivity, and bioimaging to electronics and photopolymerization .

Métodos De Preparación

The synthesis of 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione typically involves the condensation of 4-ethoxybenzaldehyde with indane-1,3-dione under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or pyridine, which facilitates the formation of the methylene bridge between the two aromatic rings . The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion .

Análisis De Reacciones Químicas

2-((4-Ethoxyphenyl)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemical Reactions

This compound is capable of undergoing various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives using reagents like potassium permanganate.

- Reduction : Reduction can yield alcohols through reagents such as sodium borohydride.

- Electrophilic Substitution : The ethoxy group or methylene bridge can be substituted with different functional groups.

Chemistry

In the field of chemistry, 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione serves as a crucial building block for synthesizing various organic compounds. Its structural features make it suitable for developing:

- Dyes : Used in creating colorants due to its ability to absorb light at specific wavelengths.

- Photoinitiators : Important in polymerization processes where light is used to initiate chemical reactions.

- Chromophores : Employed in non-linear optical applications, enhancing the performance of optical devices .

Biology

Research has indicated potential bioactivity associated with this compound. It is utilized in designing biologically active molecules that may exhibit:

- Antioxidant Properties : Potential applications in protecting cells from oxidative stress.

- Antimicrobial Activity : Investigated for its efficacy against various pathogens .

Medicine

In medicinal chemistry, this compound acts as an intermediate in synthesizing pharmaceutical compounds. Its derivatives are being explored for therapeutic applications, including:

- Anti-inflammatory Agents : Compounds derived from it may help reduce inflammation.

- Anticancer Agents : Studies are ongoing to evaluate its effectiveness against cancer cell lines .

Industry

The compound also finds utility in industrial applications:

- Material Science : Used in developing materials for electronic devices and photopolymerization processes.

- Coatings and Adhesives : Its properties make it suitable for formulating high-performance coatings and adhesives .

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

- Synthesis of Novel Antioxidants :

-

Development of Photoinitiators :

- Research focused on optimizing the formulation of photoinitiators based on this compound for enhanced efficiency in UV-curable coatings.

- Evaluation of Antimicrobial Properties :

Mecanismo De Acción

The mechanism of action of 2-((4-Ethoxyphenyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as an electron acceptor, making it useful in the design of dyes for solar cells and photoinitiators for polymerization . Additionally, its bioactivity is attributed to its ability to interact with biological macromolecules, potentially inhibiting or modulating their functions .

Comparación Con Compuestos Similares

2-((4-Ethoxyphenyl)methylene)indane-1,3-dione can be compared with other similar compounds, such as:

Indane-1,3-dione: A versatile building block used in various applications, including medicinal chemistry and organic electronics.

Caraphenol B: A natural product isolated from Caragna sinica, known for its bioactivity.

The uniqueness of this compound lies in its specific structural features, such as the ethoxy group and the methylene bridge, which confer distinct chemical and biological properties .

Actividad Biológica

2-((4-Ethoxyphenyl)methylene)indane-1,3-dione is a derivative of indan-1,3-dione, a compound known for its diverse biological activities. This article focuses on the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with indan-1,3-dione. The structural features of this compound allow for significant interactions with biological targets due to its conjugated system.

Anticancer Activity

Research indicates that derivatives of indan-1,3-dione exhibit notable anticancer properties . For instance, studies have shown that various arylidene-indan-1,3-dione derivatives possess antiproliferative activities against different cancer cell lines. In a study evaluating multiple derivatives, it was found that some compounds exhibited IC50 values in the micromolar range against human cancer cell lines, suggesting potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 12.5 |

| 2-Arylidene-indan-1,3-dione Derivative | HeLa (cervical cancer) | 9.8 |

| 2-Arylidene-indan-1,3-dione Derivative | A549 (lung cancer) | 15.0 |

Anti-inflammatory Activity

The compound has been evaluated for anti-inflammatory activity , showing promising results in reducing inflammation markers in vitro. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has demonstrated effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics in some cases .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 20 |

The biological activity of this compound is attributed to several mechanisms:

- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells.

- Apoptosis Induction : Promotes programmed cell death through the activation of caspases.

- Inhibition of Angiogenesis : Reduces vascular endothelial growth factor (VEGF) levels.

Case Studies

A notable case study involved the treatment of MCF-7 breast cancer cells with this compound. The results showed a significant reduction in cell viability and an increase in apoptosis markers after 48 hours of exposure. This suggests that the compound could be further explored for therapeutic applications in oncology .

Propiedades

IUPAC Name |

2-[(4-ethoxyphenyl)methylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c1-2-21-13-9-7-12(8-10-13)11-16-17(19)14-5-3-4-6-15(14)18(16)20/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHKQLAQQMARJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.